molecular formula C7H5Br2NO B8640167 2-Bromo-1-(2-bromopyridin-3-YL)ethanone

2-Bromo-1-(2-bromopyridin-3-YL)ethanone

Cat. No. B8640167
M. Wt: 278.93 g/mol
InChI Key: RGMLBGVVPKTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-bromopyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C7H5Br2NO and its molecular weight is 278.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(2-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2

InChI Key

RGMLBGVVPKTTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromopyridin-3-yl)ethanone (2.10 g, 10.5 mmol) in acetic acid (28.0 mL) was treated with bromine (595 μL, 11.5 mmol) and heated at 90° C. for 1 h. The reaction mixture was diluted with ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was separated and further extracted with ethyl acetate (2×80 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the crude product. Purification by flash column chromatography (10% ethyl acetate/hexanes to 30% ethyl acetate/hexanes) gave the desired product (2.15 g, 73%). LCMS calculated for C7H6Br2NO (M+H)+: m/z=277.9, 279.9, 281.9. found: 277.7, 279.7, 281.8.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
595 μL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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